For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Crotyl Alcohol: Chemical Structure and Isomers
Crotyl alcohol, systematically known as 2-buten-1-ol, is an unsaturated alcohol that serves as a versatile building block in organic synthesis.[1] Its utility spans various industries, including the production of fragrances, flavorings, pharmaceuticals, and polymers.[1] The presence of both a hydroxyl group and a carbon-carbon double bond within a four-carbon chain allows for a diversity of chemical transformations and results in the existence of several isomers. This guide provides a detailed examination of the chemical structure of crotyl alcohol and its isomers, supported by quantitative data and experimental protocols.
Chemical Structure and Isomerism
Crotyl alcohol has the molecular formula C₄H₈O and a molecular weight of approximately 72.11 g/mol .[1][2][3] The term "crotyl alcohol" most commonly refers to 2-buten-1-ol, which exists as a pair of geometric isomers due to the restricted rotation around the C2-C3 double bond.[4] Additionally, it has a structural isomer, 3-buten-1-ol, where the double bond is located at a different position.
Geometric Isomers of 2-Buten-1-ol
The double bond in 2-buten-1-ol gives rise to cis-trans (or E/Z) isomerism.[4][5] Commercially available crotyl alcohol is typically a mixture of these two isomers.[1][2]
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(E)-But-2-en-1-ol (trans-crotyl alcohol): In the trans isomer, the higher priority groups (the methyl and hydroxymethyl groups) are on opposite sides of the double bond. This is the thermodynamically more stable and predominant form in commercial samples.[6]
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(Z)-But-2-en-1-ol (cis-crotyl alcohol): In the cis isomer, the higher priority groups are on the same side of the double bond.
Structural Isomer: 3-Buten-1-ol
3-Buten-1-ol, also known as allylcarbinol, is a structural isomer of crotyl alcohol.[7] In this molecule, the double bond is between C3 and C4, and the hydroxyl group is at the C1 position. Unlike 2-buten-1-ol, it does not exhibit geometric isomerism.
Data Presentation: Physicochemical Properties
The properties of crotyl alcohol isomers vary, which is critical for their separation and application in synthesis. The following table summarizes key quantitative data for the isomers.
| Property | Crotyl Alcohol (cis/trans mixture) | (E)-But-2-en-1-ol (trans) | (Z)-But-2-en-1-ol (cis) | 3-Buten-1-ol |
| Molecular Formula | C₄H₈O[1] | C₄H₈O[3] | C₄H₈O[8] | C₄H₈O[7] |
| Molecular Weight | 72.11 g/mol [1][2] | 72.11 g/mol [3] | 72.11 g/mol [8] | 72.11 g/mol [7] |
| CAS Number | 6117-91-5[1][2] | 504-61-0[3][9] | 4088-60-2 | 627-27-0[7] |
| Boiling Point | 120-122 °C[1][2] | 121.2 °C[10] | 123.6 °C[10] | 112-114 °C |
| Melting Point | < 25 °C | N/A | -90.15 °C[10] | -31.44 °C[11] |
| Density | ~0.850 g/mL[1] | 0.8454 g/cm³ at 25°C[10] | 0.8662 g/cm³ at 20°C[10] | 0.838 g/mL at 25°C |
| Refractive Index (n_D²⁰) | ~1.430[1] | 1.4289[10] | 1.4342[10] | 1.421 |
Experimental Protocols
Synthesis of Crotyl Alcohol
A primary method for synthesizing crotyl alcohol is the selective reduction of crotonaldehyde.[10][12] This reaction can be tuned to favor the hydrogenation of the carbonyl group over the carbon-carbon double bond.
Protocol: Reduction of Crotonaldehyde to Crotyl Alcohol
-
Reactants and Catalyst: Crotonaldehyde is used as the starting material. A reducing agent such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., using nickel, copper, or rhenium oxide-based catalysts) is employed.[13][14][15]
-
Solvent: An appropriate inert solvent, such as diethyl ether or tetrahydrofuran (THF) for hydride reductions, is used.[5] For catalytic hydrogenation, a solvent like n-heptane may be used in the gas phase.[16]
-
Reaction Conditions:
-
Procedure:
-
The reducing agent is added cautiously to a solution of crotonaldehyde in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Purification:
Characterization and Isomer Separation
Characterization of crotyl alcohol and its isomers involves spectroscopic methods and chromatography.
-
Gas-Liquid Chromatography (GLC): This is an effective technique for separating the cis and trans isomers of 2-buten-1-ol, as well as separating them from the structural isomer 3-buten-1-ol.[6] The difference in boiling points and polarity allows for their resolution on a suitable column.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Alcohols show a characteristic broad O-H stretching absorption between 3300-3600 cm⁻¹ and a C-O stretching absorption around 1050 cm⁻¹.[17] The C=C double bond also shows a characteristic absorption.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides detailed information about the chemical environment of hydrogen atoms. The protons on the carbon bearing the hydroxyl group typically appear in the 3.4-4.5 δ range.[17] The coupling constants between the vinyl protons can help distinguish between cis and trans isomers.
-
¹³C NMR: Shows distinct signals for each carbon atom. The carbon attached to the hydroxyl group is deshielded and absorbs in the 50-80 δ range.[17][18]
-
General Protocol for NMR Characterization:
-
Sample Preparation: Dissolve a small amount of the purified alcohol (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Additional experiments like COSY or HSQC can be run to confirm assignments.[19]
-
Spectral Analysis:
-
Analyze the chemical shifts to identify protons and carbons in different environments (e.g., vinyl, alkyl, alcohol-adjacent).
-
Analyze the integration of ¹H signals to determine the relative number of protons.
-
Analyze the spin-spin splitting patterns (multiplicity) and coupling constants to determine the connectivity of atoms and the stereochemistry around the double bond.
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This guide provides a foundational understanding of crotyl alcohol's structure, its isomeric forms, and the experimental approaches for its synthesis and characterization. This information is crucial for professionals in drug development and chemical research who utilize this compound as a key intermediate in the synthesis of more complex molecules.
References
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- 9. 2-Buten-1-ol, (E)- [webbook.nist.gov]
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- 11. 3-Buten-1-ol | 627-27-0 | FB32430 | Biosynth [biosynth.com]
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- 13. brainly.in [brainly.in]
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- 15. researchgate.net [researchgate.net]
- 16. CN102295532B - Method for producing crotonyl alcohol through gas phase catalysis and selective hydrogenation of crotonaldehyde - Google Patents [patents.google.com]
- 17. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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